(+)-Cloprostenol methyl ester
Overview
Description
(+)-Cloprostenol methyl ester is a synthetic prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly known for its role in veterinary medicine, where it is used to manage reproductive functions in animals.
Preparation Methods
(+)-Cloprostenol methyl ester can be synthesized through several methods. One common approach involves the esterification of (+)-Cloprostenol with methanol in the presence of a strong acid catalyst. This reaction typically requires controlled temperatures and anhydrous conditions to ensure high yield and purity. Industrial production methods often involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
(+)-Cloprostenol methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, producing (+)-Cloprostenol alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(+)-Cloprostenol methyl ester has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: Researchers use it to study the physiological effects of prostaglandins on various biological systems.
Medicine: In veterinary medicine, it is used to control estrus cycles, induce labor, and treat reproductive disorders in animals.
Mechanism of Action
The mechanism of action of (+)-Cloprostenol methyl ester involves its interaction with prostaglandin receptors in the body. It mimics the effects of natural prostaglandins, leading to the contraction of smooth muscle tissues in the reproductive tract. This action helps regulate reproductive functions such as ovulation, labor, and the treatment of reproductive disorders. The molecular targets include specific prostaglandin receptors, and the pathways involved are related to the regulation of cyclic adenosine monophosphate (cAMP) levels and calcium ion fluxes .
Comparison with Similar Compounds
(+)-Cloprostenol methyl ester is similar to other prostaglandin analogs such as:
Dinoprost: Another prostaglandin analog used in veterinary medicine for similar purposes.
Luprostiol: Used for reproductive management in animals.
Fenprostalene: Known for its long-lasting effects in inducing labor and managing estrus cycles.
What sets this compound apart is its specific receptor affinity and potency, which can result in more precise and effective reproductive management .
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,25-27H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBATKLFQCCUII-OWEKAKITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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